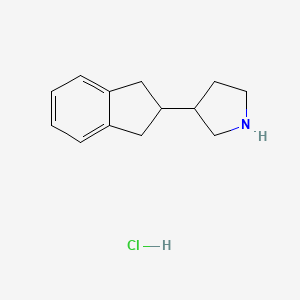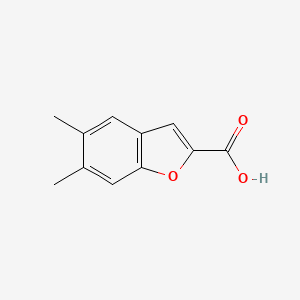
(3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride: is a complex organosulfur compound characterized by its unique thietane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Thietane Ring: The initial step involves the cyclization of appropriate precursors to form the thietane ring. This can be achieved through the reaction of a suitable diene with sulfur dichloride under controlled conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Oxidation: The thietane ring is then oxidized to introduce the sulfone group. This is commonly done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Chlorination: Finally, the methanesulfonyl chloride group is introduced through chlorination reactions, typically using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: (3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be further oxidized or reduced depending on the desired derivative. For example, reduction with lithium aluminum hydride can yield the corresponding sulfonamide.
Addition Reactions: The thietane ring can participate in addition reactions, particularly with electrophiles, due to the electron-rich nature of the ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Reaction Conditions: Typically carried out in inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to prevent decomposition.
Major Products
Sulfonamides: Formed through substitution with amines.
Sulfonate Esters: Formed through substitution with alcohols.
Thietane Derivatives: Various derivatives can be synthesized through addition reactions.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, (3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of sulfonamides and sulfonate esters.
Biology and Medicine
In biological research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its applications include the production of polymers, resins, and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of (3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing for the formation of strong covalent bonds with nucleophiles. This reactivity is harnessed in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: Lacks the thietane ring and methyl group, making it less complex but still highly reactive.
(1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl Chloride: Similar structure but without the methyl group, leading to different reactivity and applications.
Sulfonyl Chlorides: A broad class of compounds with varying substituents that influence their reactivity and use.
Uniqueness
(3-Methyl-1,1-dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride stands out due to its unique thietane ring structure and the presence of both a methyl group and a sulfonyl chloride group. This combination of features imparts distinct reactivity and makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
IUPAC Name |
(3-methyl-1,1-dioxothietan-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S2/c1-5(4-12(6,9)10)2-11(7,8)3-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWQQKGRNLBLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2830870.png)
![N-(4-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2830871.png)



![4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2830877.png)
![Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2830880.png)
